molecular formula C8H7BrFN B1320741 6-Bromo-4-fluoroisoindoline CAS No. 689214-92-4

6-Bromo-4-fluoroisoindoline

Cat. No.: B1320741
CAS No.: 689214-92-4
M. Wt: 216.05 g/mol
InChI Key: ZOJUKIHIUSKTED-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroisoindoline is a chemical compound that belongs to the class of isoindolines, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This compound is characterized by the presence of bromine and fluorine atoms attached to the isoindoline structure

Scientific Research Applications

6-Bromo-4-fluoroisoindoline has several scientific research applications:

Safety and Hazards

6-Bromo-4-fluoroisoindoline is labeled with the GHS07 symbol, indicating that it can cause harm. The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

The synthesis of 6-Bromo-4-fluoroisoindoline typically involves the use of specific starting materials and reaction conditions. One common method includes the reaction of 4-bromo-3-fluoroaniline with a suitable reagent to form the isoindoline ring. The reaction conditions often involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

6-Bromo-4-fluoroisoindoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroisoindoline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

6-Bromo-4-fluoroisoindoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJUKIHIUSKTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595288
Record name 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689214-92-4
Record name 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole
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